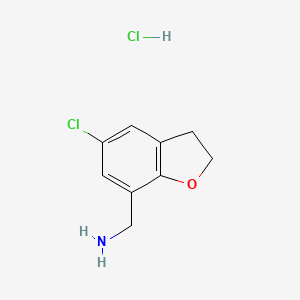

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Description

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461714-44-2) is a hydrochloride salt of a benzofuran-derived primary amine. Its molecular formula is C₉H₁₀ClNO, with a SMILES representation of C1COC2=C1C=C(C=C2CN)Cl and InChIKey UXKCHKSLFMYHNM-UHFFFAOYSA-N . The compound features a 2,3-dihydrobenzofuran core substituted with a chlorine atom at position 5 and a methanamine group at position 5.

Properties

IUPAC Name |

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQCYVNUXXJHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 4-Protected Amino-2-hydroxybenzoic Acid/Ester

- Reagents: Halogenating agents such as N-chlorosuccinimide (NCS), dichlorohydantoin, or N-bromosuccinimide.

- Solvents: Organic solvents like 1,2-dichloroethane (preferred), dichloromethane, or acetonitrile.

- Conditions: Heating the protected amino-hydroxybenzoic acid/ester with a halogenating reagent in an organic solvent.

- Outcome: Formation of 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester intermediate.

Coupling Reaction with Trialkyl Acetylene Silicon

- Reagents: Trialkyl acetylene silicon compounds such as trimethylsilylacetylene or triethylsilylacetylene.

- Catalysts: Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and cuprous iodide.

- Bases: Organic bases like N,N-diisopropylethylamine or triethylamine.

- Solvents: Acetonitrile is preferred; others include toluene or ethylene glycol dimethyl ether.

- Conditions: Heating at 45-70 °C.

- Outcome: Formation of 2-trialkylsilyl-4-protected amino-5-halobenzofuran-7-carboxylic acid/ester.

Deprotection and Hydrolysis

- Reagents: Inorganic bases such as sodium hydroxide, potassium hydroxide, or cesium carbonate.

- Solvent: Dioxane with aqueous base solution.

- Conditions: Heating at 60-85 °C for deprotection; hydrolysis at room temperature.

- Outcome: Production of 4-amino-5-halogenobenzofuran-7-carboxylic acid, a key intermediate.

This three-step synthetic route is advantageous due to its simplicity, high yield (over 51%), low by-product formation, and scalability for industrial production.

Amination to Introduce Methanamine Group

Following the preparation of the halogenated benzofuran intermediate, the methanamine group is introduced by nucleophilic substitution:

- Reaction: The chlorine atom on the benzofuran ring is substituted by methanamine via nucleophilic substitution.

- Conditions: Typically carried out under controlled temperature and solvent conditions to optimize substitution efficiency.

- Outcome: Formation of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine.

This step is critical to install the primary amine functional group necessary for subsequent biological activity.

Formation of Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt:

- Reagent: Hydrochloric acid (HCl).

- Process: The amine is reacted with HCl under mild conditions.

- Outcome: Formation of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride, improving compound stability and solubility.

Reaction Conditions and Yield Summary

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | N-chlorosuccinimide, 1,2-dichloroethane, heating | High (>90% typical) | Selective halogenation at positions 3 & 5 |

| Coupling with trialkyl acetylene silicon | Pd catalyst, CuI, organic base, acetonitrile, 45-70 °C | Moderate to high | Formation of benzofuran ring system |

| Deprotection and hydrolysis | NaOH or KOH, dioxane/water, 60-85 °C | High (>85%) | Efficient removal of protecting groups |

| Amination | Methanamine, nucleophilic substitution | Moderate to high | Chlorine replaced by methanamine |

| Hydrochloride salt formation | HCl, mild conditions | Quantitative | Stable salt form |

Research Findings and Industrial Relevance

- The improved synthetic route described in patent CN110818661B offers a significant yield improvement over previous methods (from ~24% to over 51%), with simplified operations and reduced by-products.

- Industrial-scale synthesis benefits from continuous flow reactors and automated systems to enhance yield and purity while reducing costs.

- The synthetic methodology ensures that the compound can be produced with high reproducibility and scalability, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Potential Therapeutic Uses

The unique structure of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride makes it a versatile scaffold for drug development. Research indicates potential applications in:

- Antidepressant Activity : Studies have shown that derivatives of benzofuran compounds exhibit antidepressant-like effects in animal models. The presence of the methanamine group may enhance this activity by interacting with neurotransmitter systems .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The benzofuran moiety is known for its ability to induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Pharmacology

2. Mechanism of Action

The pharmacological profile of this compound suggests interactions with multiple biological targets:

- Monoamine Receptors : Its structural similarity to known monoamine oxidase inhibitors indicates potential activity in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .

- Ion Channels : Preliminary studies suggest that this compound may influence ion channel activity, potentially impacting neuronal excitability and neurotransmitter release.

Material Sciences

3. Synthesis and Applications in Material Science

In addition to its biological applications, this compound is being explored in material sciences:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific electrical or thermal properties. Its unique functional groups allow for modifications that can tailor polymer characteristics for specific applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Heterocyclic Cores

Table 1: Key Structural Features of Selected Methanamine Hydrochlorides

Key Observations :

- Heterocycle Influence: The benzofuran core in the target compound provides rigidity and π-electron density distinct from furan (2m) or thiazole (6).

- Substituent Effects : The 5-chloro substituent in the target compound enhances electrophilicity, analogous to the 4-chlorophenyl group in the thiazole derivative (6). The cyclopropane addition in the serotonin 2C agonist (5) introduces steric constraints, improving receptor selectivity .

Spectroscopic Comparison: NMR Data

Table 2: Selected ¹H NMR Data for Methanamine Derivatives

Key Observations :

Functional Group Modifications and Bioactivity

- Primary Amine vs.

- Pharmacological Potential: The serotonin 2C agonist (5) demonstrates how structural modifications (cyclopropane, dimethyl groups) enhance receptor specificity.

Commercial Availability and Purity

Table 3: Sourcing and Purity Data

| Compound (CAS) | Purity | Supplier | Price (250 mg) |

|---|---|---|---|

| Target Compound (1461714-44-2) | 95% | BLD Pharmatech | Not listed |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (690632-35-0) | 97% | Kanto Reagents | ¥12,300 |

Key Observations :

Biological Activity

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a compound derived from benzofuran, a heterocyclic structure known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula : C9H11Cl2NO

- Molecular Weight : 220.10 g/mol

- IUPAC Name : this compound

- CAS Number : 1461714-44-2

Biological Activity Overview

Benzofuran derivatives, including this compound, have been studied for their potential therapeutic applications in various fields:

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis H37Rv. Some compounds showed minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

- Antibacterial Activity : Another study reported that various benzofuran derivatives exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.78 to 6.25 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 3 | M. tuberculosis | 8 |

| Compound 6 | E. coli | 3.12 |

| Compound 15 | S. aureus | 0.78 |

Antiviral Activity

The compound's potential antiviral effects are being explored, particularly in the context of viral infections where benzofuran derivatives have shown promise in preliminary studies.

Anticancer Properties

Benzofuran derivatives have also been evaluated for their anticancer activities:

- Cell Line Studies : Various studies have indicated that certain benzofuran compounds can inhibit cancer cell proliferation in vitro, with specific mechanisms involving apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance the anticancer activity of benzofuran derivatives, such as the presence of hydroxyl groups at specific positions on the benzofuran ring .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : It is hypothesized that the compound can bind to specific receptors, altering signaling pathways that lead to antimicrobial or anticancer effects.

Case Studies

Several case studies highlight the biological efficacy of benzofuran derivatives:

- Antimycobacterial Study : A series of synthesized benzofuryl purines displayed profound antimycobacterial activity with IC90 values under 0.60 µM against M. tuberculosis H37Rv .

- Antifungal Activity : Compounds derived from benzofuran structures were tested against fungal strains like Candida albicans, showing MIC values indicating moderate to good antifungal activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-chloro-2,3-dihydro-1-benzofuran-7-carbaldehyde with ammonium chloride under hydrogenation conditions (e.g., using NaBH or H/Pd-C) yields the primary amine, which is then treated with HCl to form the hydrochloride salt. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete reduction .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N/Ar) to prevent oxidation of intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of:

- NMR (¹H/¹³C) to confirm the benzofuran backbone and amine proton environment.

- Mass Spectrometry (ESI-TOF) for molecular weight verification.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities. SHELX software is widely used for crystallographic refinement .

- Elemental Analysis to validate stoichiometry (C, H, N, Cl).

- Validation : Cross-check results with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic. Store at –20°C in airtight containers under desiccant (silica gel). For experiments, dissolve in DMSO or deionized water (if solubility permits). Avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use dose-response curves (IC/EC) across multiple replicates.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Compare with structurally related analogs (e.g., 5-fluoro or 5-bromo derivatives) to isolate electronic effects .

- Case Study : If one study reports neuroactivity while another does not, assess blood-brain barrier penetration using PAMPA assays .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substitutions at the 5-chloro position (e.g., 5-methyl, 5-nitro) to probe steric/electronic effects.

- Amine Functionalization : Replace the primary amine with secondary/tertiary amines or acylated variants.

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict binding modes against targets like GPCRs or kinases. Validate with mutagenesis studies .

- Data Interpretation : Correlate IC values with computed descriptors (logP, polar surface area) to identify bioavailability trends .

Q. How can crystallographic data improve the understanding of this compound’s interactions?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., enzymes) and solve structures via X-ray diffraction. Use SHELXL for refinement and PHENIX for model building. Analyze hydrogen-bonding networks and hydrophobic pockets to guide rational drug design. For example, the chloro group may occupy a halogen-binding pocket in the active site .

- Challenges : Ensure crystal quality by screening crystallization buffers (PEG vs. ammonium sulfate) and optimizing pH .

Q. What analytical techniques are critical for detecting degradation products?

- Methodological Answer :

- HPLC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., benzofuran ring opening or amine deamination).

- Stability Studies : Accelerate degradation under stress conditions (heat, UV light, acidic/basic hydrolysis) per ICH guidelines.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, water, ethanol, and hexane.

- pH-Dependence : The hydrochloride salt’s solubility increases in acidic buffers (pH < 4). Adjust pH to differentiate intrinsic solubility from salt effects .

- Resolution : Publish detailed solvent preparation protocols (e.g., degassing, temperature control) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.